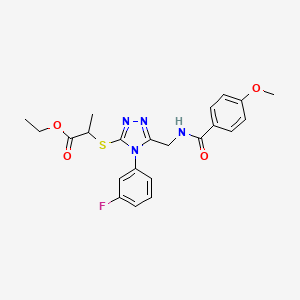![molecular formula C20H24N2O5S B2413779 2-(4-(tert-ブチル)フェニルスルホンアミド)-N-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)アセトアミド CAS No. 690644-64-5](/img/structure/B2413779.png)
2-(4-(tert-ブチル)フェニルスルホンアミド)-N-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group attached to a tert-butylbenzene ring and an acetamide group linked to a dihydrobenzodioxin moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
科学的研究の応用
2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
Mode of Action
Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. These factors are crucial in understanding the compound’s pharmacokinetics and its potential as a therapeutic agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-tert-butylbenzenesulfonyl chloride: This is achieved by reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 4-tert-butylbenzenesulfonamide: The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide.
Synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylamine: This intermediate is prepared by reducing the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a catalyst.
Coupling Reaction: Finally, the 4-tert-butylbenzenesulfonamide is coupled with 2,3-dihydro-1,4-benzodioxin-6-ylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
類似化合物との比較
Similar Compounds
4-tert-butylbenzenesulfonamide: Lacks the acetamide and benzodioxin groups.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the sulfonamide group.
2-(4-tert-butylbenzenesulfonamido)acetamide: Lacks the benzodioxin group.
Uniqueness
2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the sulfonamide and benzodioxin groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2,3)14-4-7-16(8-5-14)28(24,25)21-13-19(23)22-15-6-9-17-18(12-15)27-11-10-26-17/h4-9,12,21H,10-11,13H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOUKPSVSIVRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-(2-chloro-6-fluorophenyl)-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]propanoate](/img/structure/B2413698.png)
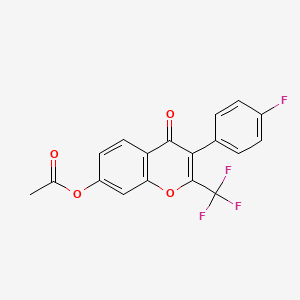
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
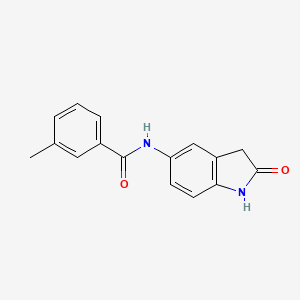

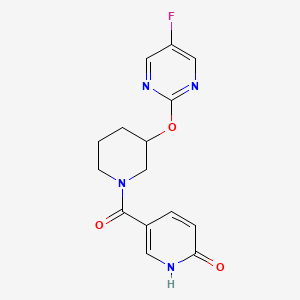
![N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2413705.png)
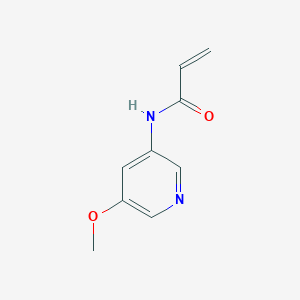
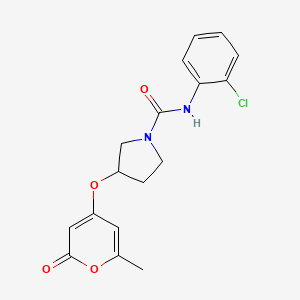
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
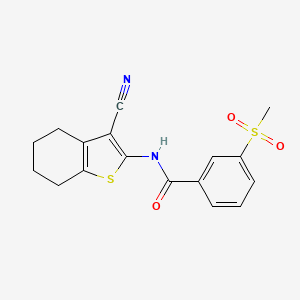

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2413716.png)
